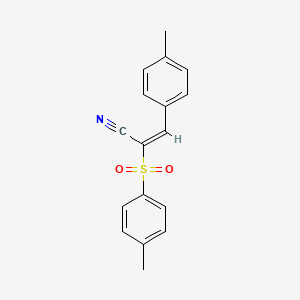![molecular formula C12H9FN2O3 B7460158 3-[(E)-2-(3-fluorophenyl)ethenyl]-5-methyl-4-nitro-1,2-oxazole](/img/structure/B7460158.png)
3-[(E)-2-(3-fluorophenyl)ethenyl]-5-methyl-4-nitro-1,2-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(E)-2-(3-fluorophenyl)ethenyl]-5-methyl-4-nitro-1,2-oxazole, commonly known as FENPOX, is a synthetic compound that belongs to the oxazole family. It is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the synthesis of pro-inflammatory prostaglandins. FENPOX has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用機序
FENPOX exerts its pharmacological effects by inhibiting the enzyme 3-[(E)-2-(3-fluorophenyl)ethenyl]-5-methyl-4-nitro-1,2-oxazole, which is responsible for the synthesis of pro-inflammatory prostaglandins. Prostaglandins are involved in various physiological processes, including inflammation, pain, and fever. By inhibiting 3-[(E)-2-(3-fluorophenyl)ethenyl]-5-methyl-4-nitro-1,2-oxazole, FENPOX reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
FENPOX has been shown to exhibit potent anti-inflammatory and anti-cancer activities. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in various cell types. FENPOX also inhibits the expression of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and cancer metastasis. In addition, FENPOX has been shown to reduce oxidative stress and improve mitochondrial function in various cell types.
実験室実験の利点と制限
FENPOX has several advantages for lab experiments. It is a potent and selective inhibitor of 3-[(E)-2-(3-fluorophenyl)ethenyl]-5-methyl-4-nitro-1,2-oxazole, which makes it a useful tool for studying the role of 3-[(E)-2-(3-fluorophenyl)ethenyl]-5-methyl-4-nitro-1,2-oxazole in various physiological and pathological processes. FENPOX is also relatively stable and can be easily synthesized in large quantities. However, FENPOX has some limitations for lab experiments. It is not water-soluble, which makes it difficult to use in aqueous-based assays. In addition, FENPOX has been shown to exhibit cytotoxicity at high concentrations, which may limit its use in some assays.
将来の方向性
There are several future directions for the study of FENPOX. One potential application is in the treatment of neurodegenerative disorders, such as Alzheimer's disease. FENPOX has been shown to reduce oxidative stress and improve mitochondrial function, which are important factors in the pathogenesis of neurodegenerative disorders. Another potential application is in the treatment of cancer. FENPOX has been shown to exhibit potent anti-cancer activities, and further studies are needed to determine its potential as a cancer therapeutic. Finally, FENPOX may have applications in the development of novel anti-inflammatory drugs. Its potent anti-inflammatory activity and selective inhibition of 3-[(E)-2-(3-fluorophenyl)ethenyl]-5-methyl-4-nitro-1,2-oxazole make it a promising candidate for further study.
合成法
The synthesis of FENPOX involves the condensation of 3-fluorocinnamaldehyde with nitromethane in the presence of ammonium acetate and acetic acid. The resulting product is then subjected to a cyclization reaction with methylglyoxal in the presence of sodium methoxide to yield FENPOX. The purity of the compound is confirmed using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
FENPOX has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to exhibit potent anti-inflammatory and anti-cancer activities. In one study, FENPOX was found to inhibit the growth of human breast cancer cells by inducing apoptosis and cell cycle arrest. In another study, FENPOX was shown to reduce inflammation and oxidative stress in a mouse model of colitis.
特性
IUPAC Name |
3-[(E)-2-(3-fluorophenyl)ethenyl]-5-methyl-4-nitro-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O3/c1-8-12(15(16)17)11(14-18-8)6-5-9-3-2-4-10(13)7-9/h2-7H,1H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBPWSVMBLOHQP-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C=CC2=CC(=CC=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)/C=C/C2=CC(=CC=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(E)-2-(3-fluorophenyl)ethenyl]-5-methyl-4-nitro-1,2-oxazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-2-[(2-methylfuran-3-carbonyl)amino]butanoic acid](/img/structure/B7460078.png)
![2-[2-(3,3-Dimethylbutanoylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B7460095.png)


![1-[(2-Fluorophenyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B7460124.png)

![4-[Cyclohexyl(methyl)sulfamoyl]-1-methylpyrrole-2-carboxylic acid](/img/structure/B7460141.png)
![4-[(2-fluorophenyl)methylsulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B7460147.png)
![5-[[2-(4-Fluorophenyl)acetyl]amino]-2-hydroxybenzoic acid](/img/structure/B7460161.png)

![2-[(2-Naphthalen-2-ylacetyl)amino]-5-phenylthiophene-3-carboxamide](/img/structure/B7460176.png)

![3-[(E)-2-[4-(difluoromethoxy)phenyl]ethenyl]-5-methyl-4-nitro-1,2-oxazole](/img/structure/B7460186.png)
